molecular formula C13H10Cl2N2O B1296420 2-amino-N-(2,4-dichlorophenyl)benzamide CAS No. 34490-00-1

2-amino-N-(2,4-dichlorophenyl)benzamide

Cat. No. B1296420
CAS RN: 34490-00-1
M. Wt: 281.13 g/mol
InChI Key: GNGHRCOJLDAFAW-UHFFFAOYSA-N
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Description

“2-amino-N-(2,4-dichlorophenyl)benzamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . Another method involves direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular formula of “2-amino-N-(2,4-dichlorophenyl)benzamide” is C13H10Cl2N2O, and its molecular weight is 281.14 .

Scientific Research Applications

Synthesis and Spectroscopic Properties

A study by Limban, Marutescu, and Chifiriuc (2011) highlighted the synthesis of various thiourea derivatives, including those with a 2,4-dichlorophenyl moiety. These compounds were analyzed for their spectroscopic properties and tested for antibacterial activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticonvulsant Activity

Research by Lambert et al. (1995) synthesized and evaluated two ameltolide analogues, including 4-amino-N-(2-ethylphenyl)benzamide, for their anticonvulsant properties. These compounds showed superiority to phenytoin in electroshock seizure tests, highlighting their potential as anticonvulsant agents (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Crystal Structure Analysis

A study conducted by Gowda et al. (2008) on N-(2,4-Dichlorophenyl)benzamide provided detailed insights into its crystal structure. The molecule's conformation and bonding angles were analyzed, contributing to the understanding of its chemical properties and potential applications in various fields (Gowda et al., 2008).

Synthesis and Characterization of Derivatives

Saeed, Hussain, Abbas, and Bolte (2010) synthesized and characterized 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. The crystal structure was examined, providing insights into the dihedral angles and orientation of the nitro groups, which is crucial for understanding the chemical behavior and potential applications of these compounds (Saeed, Hussain, Abbas, & Bolte, 2010).

Green Synthesis of Derivatives

Sabbaghan and Hossaini (2012) reported the efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives. This process highlights a sustainable approach to synthesizing benzamide derivatives, which can be crucial for various scientific applications (Sabbaghan & Hossaini, 2012).

Safety And Hazards

The safety data sheet for benzamide suggests that it may be harmful if swallowed and is suspected of causing genetic defects . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-amino-N-(2,4-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGHRCOJLDAFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319294
Record name 2-amino-N-(2,4-dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2,4-dichlorophenyl)benzamide

CAS RN

34490-00-1
Record name MLS000758555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-N-(2,4-dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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